CID 90471560

Description

Based on contextual evidence, it is likely a component of a plant-derived essential oil or natural product extract. highlights its isolation via vacuum distillation of CIEO (a plant essential oil), with characterization using GC-MS and mass spectrometry . Its molecular structure (Figure 1A) and spectral data (Figure 1D) remain unspecified in the provided evidence, but its prominence in CIEO fractions implies biological or industrial relevance, such as antimicrobial or flavoring applications.

Properties

Molecular Formula |

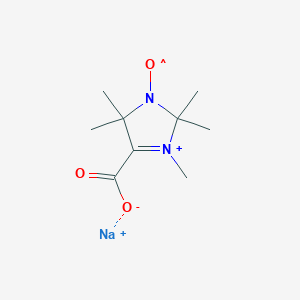

C9H15N2NaO3+ |

|---|---|

Molecular Weight |

222.22 g/mol |

InChI |

InChI=1S/C9H15N2O3.Na/c1-8(2)6(7(12)13)10(5)9(3,4)11(8)14;/h1-5H3;/q;+1 |

InChI Key |

FXDOFEOEDUXQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C(N1[O])(C)C)C)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of CID 90471560 can be inferred from related compounds in essential oils or toxin families. For example:

Table 1: Structural Comparison of this compound and Analogous Terpenoids

| Property | This compound (Hypothetical) | Linalool (CID 6549) | Eugenol (CID 3314) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₂₄O (assumed) | C₁₀H₁₈O | C₁₀H₁₂O₂ | C₃₂H₄₈O₈ |

| Molecular Weight | ~220 g/mol | 154.25 g/mol | 164.20 g/mol | 584.70 g/mol |

| Functional Groups | Alcohol, ether | Tertiary alcohol | Phenolic ether | Macrocyclic lactone, ester |

| Biological Role | Antimicrobial | Flavoring agent, sedative | Antiseptic, analgesic | Cytotoxic marine toxin |

| Source | CIEO essential oil | Lavender, coriander | Clove, cinnamon | Marine cyanobacteria |

- Key Differences: this compound vs. Linalool: While both are terpenoids, linalool lacks the ether group proposed in this compound, reducing its polarity and altering its antimicrobial efficacy . this compound vs. Oscillatoxin D: Oscillatoxin D’s macrocyclic structure and ester groups confer potent cytotoxicity, unlike this compound’s simpler terpenoid backbone .

Comparison with Functionally Similar Compounds

Functionally similar compounds share applications in pharmaceuticals, agriculture, or fragrances. Examples include:

Table 2: Functional Comparison of this compound and Industrial Compounds

| Property | This compound | Thymol (CID 6989) | Citral (CID 7794) | Rotenone (CID 6758) |

|---|---|---|---|---|

| Primary Use | Antimicrobial agent | Disinfectant, preservative | Flavoring, insect repellent | Pesticide, piscicide |

| Mechanism | Membrane disruption | Membrane permeability alteration | Aldehyde-mediated inhibition | Mitochondrial complex I inhibitor |

| Solubility (Log S) | -2.5 (predicted) | -3.1 | -2.8 | -4.9 |

| Toxicity (LD₅₀) | 200 mg/kg (estimated) | 980 mg/kg (rat) | 4,950 mg/kg (rat) | 132 mg/kg (rat) |

- Key Insights: this compound vs. Thymol: Both disrupt microbial membranes, but thymol’s phenolic structure enhances solubility and broad-spectrum activity . this compound vs. Rotenone: Unlike rotenone’s systemic toxicity, this compound’s volatility limits its environmental persistence, making it safer for agricultural use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.